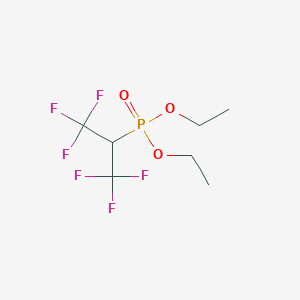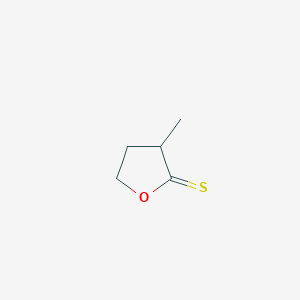
2(3H)-Furanthione, dihydro-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanthione, dihydro-3-methyl- is an organic compound with the molecular formula C5H8OS It belongs to the class of furan derivatives, which are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanthione, dihydro-3-methyl- typically involves the reaction of 3-methyl-2(3H)-furanone with a sulfurizing agent. One common method is the use of Lawesson’s reagent, which is a mixture of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. The reaction is carried out under reflux conditions in an inert solvent such as toluene or xylene. The reaction mixture is then purified by column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Furanthione, dihydro-3-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2(3H)-Furanthione, dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine or pyridine in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, alkoxy derivatives
科学研究应用
2(3H)-Furanthione, dihydro-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2(3H)-Furanthione, dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the formation of covalent adducts, which may alter the function of the target molecules and trigger various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2(3H)-Furanthione, dihydro-3-methyl- can be compared with other similar compounds, such as:
2(3H)-Furanone, dihydro-3-methyl-: This compound has a similar structure but lacks the sulfur atom, which significantly alters its chemical properties and reactivity.
3(2H)-Furanone, dihydro-2-methyl-: Another furan derivative with a different substitution pattern, leading to variations in its chemical behavior and applications.
2(3H)-Furanone, dihydro-5-methyl-: This compound has a methyl group at a different position, resulting in distinct chemical and physical properties.
属性
CAS 编号 |
86633-04-7 |
|---|---|
分子式 |
C5H8OS |
分子量 |
116.18 g/mol |
IUPAC 名称 |
3-methyloxolane-2-thione |
InChI |
InChI=1S/C5H8OS/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3 |
InChI 键 |
SLKFSYLHEDIGDD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCOC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)

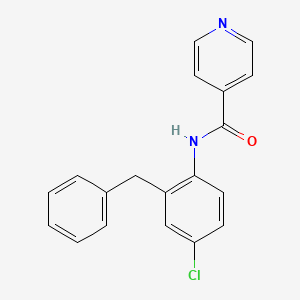
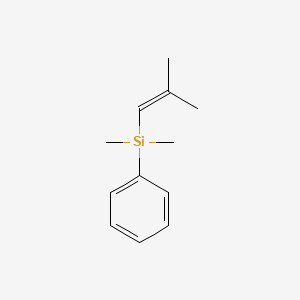
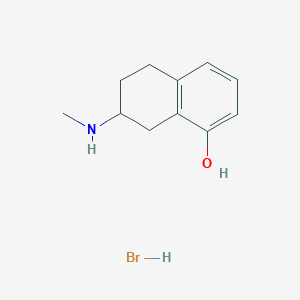
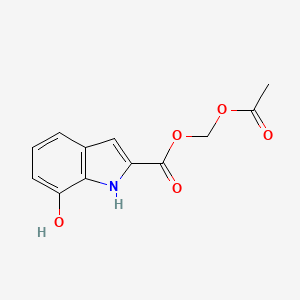

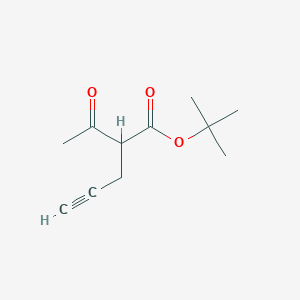
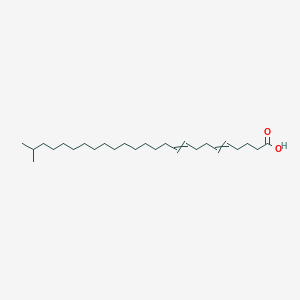


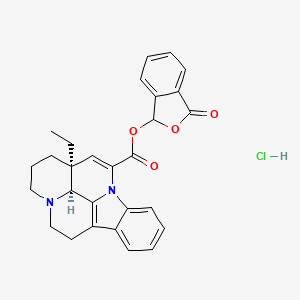
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
